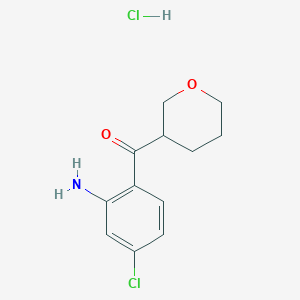
5-Chloro-2-(oxane-3-carbonyl)aniline hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-2-(oxane-3-carbonyl)aniline hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and materials science.
Wissenschaftliche Forschungsanwendungen
5-Chloro-2-(oxane-3-carbonyl)aniline hydrochloride has shown potential applications in various scientific research fields, including:
1. Medicinal Chemistry: The compound has been studied for its potential use as an anticancer agent. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
2. Agriculture: The compound has been studied for its potential use as a herbicide. It has been found to inhibit the growth of weeds by interfering with their metabolic processes.
3. Materials Science: The compound has been studied for its potential use as a precursor for the synthesis of organic electronic materials. It has been found to have good solubility and stability in various organic solvents.
Wirkmechanismus
The mechanism of action of 5-Chloro-2-(oxane-3-carbonyl)aniline hydrochloride varies depending on its application. In medicinal chemistry, the compound induces apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR signaling pathway. In agriculture, the compound inhibits the growth of weeds by interfering with their metabolic processes. In materials science, the compound acts as a precursor for the synthesis of organic electronic materials by undergoing various chemical reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Chloro-2-(oxane-3-carbonyl)aniline hydrochloride vary depending on its application. In medicinal chemistry, the compound has been found to induce apoptosis in cancer cells and inhibit angiogenesis. In agriculture, the compound has been found to inhibit the growth of weeds. In materials science, the compound has been found to have good solubility and stability in various organic solvents.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-Chloro-2-(oxane-3-carbonyl)aniline hydrochloride in lab experiments include its potential applications in various scientific research fields, its good solubility and stability in various organic solvents, and its ability to inhibit the growth of cancer cells and weeds. The limitations of using the compound in lab experiments include the need for careful handling due to its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the research on 5-Chloro-2-(oxane-3-carbonyl)aniline hydrochloride, including:
1. Medicinal Chemistry: Further research is needed to fully understand the mechanism of action of the compound and its potential applications as an anticancer agent.
2. Agriculture: Further research is needed to determine the optimal dosage and application method for using the compound as a herbicide.
3. Materials Science: Further research is needed to explore the potential applications of the compound as a precursor for the synthesis of organic electronic materials.
4. Toxicology: Further research is needed to determine the potential toxicity of the compound and its effects on human health and the environment.
Conclusion
In conclusion, 5-Chloro-2-(oxane-3-carbonyl)aniline hydrochloride is a chemical compound that has potential applications in various scientific research fields, including medicinal chemistry, agriculture, and materials science. The compound has been found to inhibit the growth of cancer cells and weeds and has good solubility and stability in various organic solvents. Further research is needed to fully understand the mechanism of action of the compound and its potential applications in various fields.
Synthesemethoden
The synthesis of 5-Chloro-2-(oxane-3-carbonyl)aniline hydrochloride involves the reaction of 5-chloro-2-nitroaniline with ethyl oxanecarboxylate in the presence of palladium on carbon as a catalyst. The resulting intermediate product is then reduced with hydrogen gas to obtain the final product in the form of a white crystalline powder.
Eigenschaften
IUPAC Name |
(2-amino-4-chlorophenyl)-(oxan-3-yl)methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2.ClH/c13-9-3-4-10(11(14)6-9)12(15)8-2-1-5-16-7-8;/h3-4,6,8H,1-2,5,7,14H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSDUJGRZYZSBCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)C(=O)C2=C(C=C(C=C2)Cl)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-Methyl-1,3,4-thiadiazol-2-yl)-2-(2-oxo-6-phenyl-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl)acetamide](/img/structure/B2984703.png)


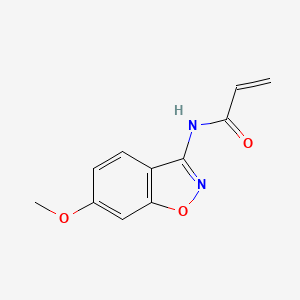

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclohexanecarboxamide](/img/structure/B2984711.png)
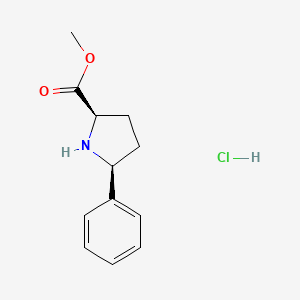
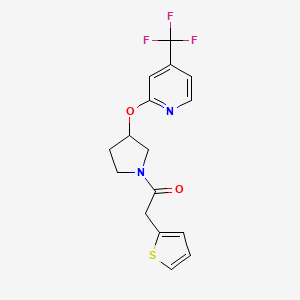

![4-[bis(2-chloroethyl)sulfamoyl]-N-[4-[4-[[4-[bis(2-chloroethyl)sulfamoyl]benzoyl]amino]-3-methoxyphenyl]-2-methoxyphenyl]benzamide](/img/structure/B2984717.png)

![2-[4-(4-Cyclopropyl-1-methyl-5-oxo-1,2,4-triazol-3-yl)piperidin-1-yl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B2984719.png)
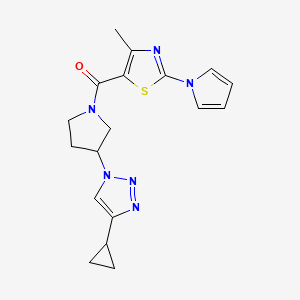
![[1-(2-Methoxyethyl)benzimidazol-2-yl]methanol](/img/structure/B2984725.png)